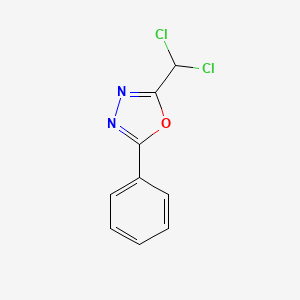

2-(Dichlorométhyl)-5-phényl-1,3,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Dichloromethyl)-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a dichloromethyl group and a phenyl group attached to the oxadiazole ring

Applications De Recherche Scientifique

While there isn't specific information available about the applications of "2-(Dichloromethyl)-5-phenyl-1,3,4-oxadiazole," the search results do provide information regarding the applications of 1,3,4-oxadiazole derivatives generally.

General Applications of 1,3,4-Oxadiazoles

- Antimicrobial and Antioxidant Activities A series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives were synthesized and screened for their antimicrobial and antioxidant activities .

- Biological Activity Spectrum Compounds containing 1,3,4-oxadiazole cores possess a broad biological activity spectrum, displaying antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties .

- Medicinal Chemistry 1,3,4-oxadiazoles have gained interest in medicinal chemistry and can act as surrogates (bioisosteres) for carboxylic acids, esters, and carboxamides .

- Anti-inflammatory and Analgesic Effects Some 1,3,4-oxadiazole derivatives have demonstrated anti-inflammatory effects comparable to Indomethacin and analgesic activity similar to Acetylsalicylic acid .

- Anti-cancer Activity Molecules with 1,3,4-oxadiazole ring structures have potential pharmacological relevance and exhibit anti-cancer activity .

- Plant Protection Agents Compounds based on 1,3,4-oxadiazole can act as plant protection agents with herbicidal, insecticidal, and fungicidal properties .

Synthesis of 1,3,4-Oxadiazole Derivatives

- Microwave radiation can be employed in the synthesis of 5-aryl-2-(2-methyl-4-nitro-1-imidazomethyl)-1,3,4-oxadiazole derivatives, offering advantages such as fast reaction times and the absence of organic solvents .

- Phosphoryl trichloride (POCl3) is an effective cyclodehydrating agent for synthesizing unsymmetrical 5-phenyl-1,3,4-oxadiazoles .

Specific Examples

- 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivatives showed anti-inflammatory effects in rats .

- Certain 5-aryl-2-(2-methyl-4-nitro-1-imidazomethyl)-1,3,4-oxadiazole derivatives exhibited activity against E. coli, P. aeruginosa, K. pneumoniae, and moderate activity against S. aureus .

- Steroidal derivatives of 3b-[5′-mercapto-1,3,4-oxadiazole-2-yl] methoxycholest-5-ene were prepared and tested for anti-cancer property over human leukemia (HL-60) cell line using MTT assay .

Mécanisme D'action

Target of Action

Oxadiazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer effects . The exact target can vary depending on the specific derivative and its molecular structure.

Mode of Action

It’s known that oxadiazole derivatives can interact with various biological targets due to their versatile structure . The dichloromethyl group may enhance the lipophilicity of the compound, potentially influencing its interaction with biological membranes or proteins.

Biochemical Pathways

Oxadiazole derivatives are known to interfere with various biochemical processes, including protein synthesis, enzyme activity, and cell division

Pharmacokinetics

The dichloromethyl group may influence the compound’s lipophilicity, potentially affecting its absorption and distribution . The oxadiazole ring could also be metabolized by various enzymes, affecting the compound’s bioavailability .

Result of Action

Oxadiazole derivatives are known to exhibit various biological activities, potentially leading to cell death in bacteria, fungi, or cancer cells . The exact effects can vary depending on the specific derivative and its molecular structure.

Action Environment

The action of 2-(Dichloromethyl)-5-phenyl-1,3,4-oxadiazole can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules . For example, the compound’s stability and efficacy could be affected by changes in pH or temperature. The presence of other molecules could also influence the compound’s interaction with its targets .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dichloromethyl)-5-phenyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazides with dichloromethyl ketones in the presence of a dehydrating agent. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of 2-(Dichloromethyl)-5-phenyl-1,3,4-oxadiazole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Dichloromethyl)-5-phenyl-1,3,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The dichloromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Comparaison Avec Des Composés Similaires

2-(Dichloromethyl)-5-phenyl-1,3,4-oxadiazole can be compared with other similar compounds to highlight its uniqueness:

Similar Compounds: Other oxadiazoles with different substituents, such as 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole or 2-(Bromomethyl)-5-phenyl-1,3,4-oxadiazole.

Uniqueness: The presence of the dichloromethyl group in 2-(Dichloromethyl)-5-phenyl-1,3,4-oxadiazole imparts specific chemical and biological properties that distinguish it from other oxadiazoles.

This detailed article provides a comprehensive overview of 2-(Dichloromethyl)-5-phenyl-1,3,4-oxadiazole, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Activité Biologique

2-(Dichloromethyl)-5-phenyl-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, which is known for its diverse biological activities. This article explores the biological activity of this specific compound, synthesizing findings from various studies to present a comprehensive overview.

Overview of Oxadiazoles

Oxadiazoles are five-membered heterocyclic compounds that have gained attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. The structure of oxadiazoles allows for modifications that can enhance their pharmacological profiles.

1. Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, a study highlighted the synthesis of various 1,3,4-oxadiazoles that demonstrated antimicrobial activity against resistant strains of bacteria like Staphylococcus aureus . The compound 2-(Dichloromethyl)-5-phenyl-1,3,4-oxadiazole may similarly possess effective antimicrobial properties due to its structural characteristics.

2. Anticancer Activity

The anticancer potential of oxadiazoles has been well-documented. A comparative study showed that certain oxadiazole derivatives exhibited cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells . The mechanism often involves inducing apoptosis and disrupting cellular proliferation pathways. Specifically, compounds with similar structures have shown IC50 values in the micromolar range against cancer cell lines .

3. Antioxidant Activity

Oxadiazoles have also been studied for their antioxidant capabilities. One study reported that certain derivatives displayed notable DPPH scavenging activity and reduced reactive oxygen species (ROS) levels in cellular models . This suggests that 2-(Dichloromethyl)-5-phenyl-1,3,4-oxadiazole may contribute to oxidative stress reduction, which is crucial in cancer prevention and treatment.

Structure-Activity Relationship (SAR)

The biological activity of oxadiazoles is significantly influenced by their structural modifications. For instance:

- Substituents : The presence of electron-withdrawing or electron-donating groups can enhance or reduce activity.

- Positioning : The position of substituents on the oxadiazole ring affects its interaction with biological targets.

A detailed SAR analysis can guide future modifications of 2-(Dichloromethyl)-5-phenyl-1,3,4-oxadiazole to optimize its biological activities.

Case Studies and Research Findings

| Study | Findings | Biological Activity |

|---|---|---|

| Study 1 | Synthesis and evaluation of oxadiazole derivatives | Antimicrobial against Staphylococcus aureus |

| Study 2 | Cytotoxicity testing on various cancer cell lines | IC50 values ranging from 0.12 to 2.78 µM |

| Study 3 | Antioxidant assays demonstrating ROS reduction | Significant DPPH scavenging activity |

Propriétés

IUPAC Name |

2-(dichloromethyl)-5-phenyl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2O/c10-7(11)9-13-12-8(14-9)6-4-2-1-3-5-6/h1-5,7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUODGXHELFEINS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)C(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.